molecular formula C20H25F3N4O B3806703 N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B3806703
M. Wt: 394.4 g/mol
InChI Key: MQHKREWNKKCSGN-UHFFFAOYSA-N
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Description

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the trifluoromethylbenzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzamides, pyrazole derivatives, and piperidine-containing molecules. Examples include:

  • 1-(trifluoromethyl)-3-(pyrazol-1-yl)benzene
  • N-(piperidin-3-ylmethyl)-3-(trifluoromethyl)benzamide
  • 3-(trifluoromethyl)-1H-pyrazole

Uniqueness

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O/c21-20(22,23)18-7-1-6-17(13-18)19(28)24-14-16-5-2-9-26(15-16)10-4-12-27-11-3-8-25-27/h1,3,6-8,11,13,16H,2,4-5,9-10,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHKREWNKKCSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN2C=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
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N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
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N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
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N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
Reactant of Route 5
N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
Reactant of Route 6
N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide

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